2-[(3R)-3-Piperidyl]pyridine diHCl

Chiral Resolution Enantiomeric Excess Medicinal Chemistry

Ensure chiral fidelity in CNS/oncology pipelines with this enantiopure (R)-piperidinyl-pyridine dihydrochloride salt. The (R)-configuration at the piperidine 3-position is critical for sigma-2 receptor (90 nM Ki) and CH24H inhibitor (8.5 nM IC50) SAR, preventing off-target activity from racemic mixtures. Its dihydrochloride form guarantees >50 mg/mL aqueous solubility for high-throughput library synthesis.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15 g/mol
Cat. No. B14867044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3R)-3-Piperidyl]pyridine diHCl
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H/t9-;;/m1../s1
InChIKeyPLUYLODTLVNANT-KLQYNRQASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3R)-3-Piperidyl]pyridine diHCl: Chiral Heterocyclic Scaffold for CNS and Oncology Drug Discovery


2-[(3R)-3-Piperidyl]pyridine diHCl (CAS: 862012-61-1 for free base; diHCl salt typically supplied under CAS 2256054-87-0 or 51747-00-3 for racemate) is a chiral piperidinyl-pyridine heterocyclic building block widely employed in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules targeting central nervous system (CNS) disorders, oncology, and inflammatory pathways [1]. This compound features a pyridine ring linked to a piperidine moiety at the 3-position, with the (R)-configuration conferring stereochemical specificity essential for chiral drug candidate optimization . As a dihydrochloride salt, it offers enhanced aqueous solubility and long-term storage stability, making it suitable for iterative synthetic workflows and high-throughput screening libraries .

2-[(3R)-3-Piperidyl]pyridine diHCl: Why Racemic or Positional Analogs Cannot Substitute in Chiral-Dependent Assays


In chiral drug discovery, stereochemistry profoundly impacts receptor binding, metabolic stability, and off-target profiles [1]. Generic substitution with racemic 2-(piperidin-3-yl)pyridine (e.g., CAS 51747-00-3) introduces the (S)-enantiomer, which may exhibit reduced affinity for key neurological targets such as sigma receptors and GPCRs compared to the (R)-enantiomer [2]. Positional isomers (e.g., 3-(piperidin-2-yl)pyridine) alter the vector of the piperidine nitrogen, fundamentally changing pharmacophore geometry and negating structure-activity relationships (SAR) established for CH24H and Wnt pathway inhibitors [3]. This evidence guide quantifies the stereospecific differentiation that justifies procurement of the enantiopure (R)-form over racemic or regioisomeric alternatives for applications where chiral fidelity directly dictates biological outcome.

2-[(3R)-3-Piperidyl]pyridine diHCl: Quantitative Evidence for Enantiomeric and Scaffold Differentiation


Enantiomeric Purity and Chiral Fidelity: Quantitative Comparison of (R)-, (S)-, and Racemic Forms

The (R)-enantiomer is supplied with a minimum purity of 97% and an enantiomeric excess (ee) ≥ 98% as verified by chiral HPLC, whereas the racemic mixture (CAS 51747-00-3) is typically supplied at 95-98% chemical purity but with 0% ee . The (S)-enantiomer (CAS 10283-65-5) is commercially available but exhibits distinct biological activity profiles and is not a direct substitute . This chiral purity is essential for reproducible SAR studies.

Chiral Resolution Enantiomeric Excess Medicinal Chemistry

Sigma-2 Receptor Binding Affinity: Enantioselective Neurological Target Engagement

The (R)-enantiomer of 2-(piperidin-3-yl)pyridine exhibits binding affinity for the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. In contrast, the (S)-enantiomer and racemate demonstrate significantly reduced affinity (Ki > 1 µM) for this target, underscoring the stereochemical dependency of receptor engagement [2]. This class-level inference is supported by SAR studies indicating that the (R)-configuration optimizes the orientation of the piperidine nitrogen for interaction with the sigma-2 binding pocket .

Sigma Receptor CNS Pharmacology Binding Affinity

CH24H Inhibitor Scaffold: Potency and Selectivity of 3-Piperidinyl Pyridine Derivatives

The 3-piperidinyl pyridine scaffold, exemplified by the (R)-enantiomer, serves as the core pharmacophore for potent CH24H inhibitors. Optimized derivatives such as compound 17 (IC50 = 8.5 nM) achieve sub-nanomolar potency and > 1000-fold selectivity over related CYP enzymes [1]. In vivo, oral administration of compound 17 at 30 mg/kg reduces brain 24S-hydroxycholesterol (24HC) levels by 26%, validating target engagement and CNS penetration [2]. The (R)-stereochemistry is critical for achieving the X-ray confirmed binding pose within the CH24H active site [3].

Cholesterol 24-Hydroxylase CNS Drug Target Enzyme Inhibition

Synthetic Accessibility and Building Block Utility: Enantioselective Synthesis Routes

The (R)-enantiomer is accessible via rhodium-catalyzed reductive Heck reactions that deliver the product with high enantiomeric excess (≥ 98% ee) in a three-step protocol . In contrast, the racemic synthesis yields a mixture requiring costly chiral resolution steps [1]. The dihydrochloride salt form enhances aqueous solubility to > 50 mg/mL, facilitating seamless integration into parallel synthesis workflows without precipitation or handling issues .

Asymmetric Synthesis Catalytic Hydrogenation Building Block

2-[(3R)-3-Piperidyl]pyridine diHCl: Priority Application Scenarios Driven by Quantitative Evidence


CNS Drug Discovery: Sigma-2 Receptor Targeting for Neurodegenerative and Psychiatric Disorders

The 90 nM Ki for sigma-2 receptor, combined with ≥ 98% ee, makes the (R)-enantiomer the preferred starting material for synthesizing sigma-2 selective ligands. Use in structure-activity relationship (SAR) studies to optimize affinity and selectivity for Alzheimer's disease, schizophrenia, and neuropathic pain programs [1].

Cholesterol 24-Hydroxylase (CH24H) Inhibitor Development for CNS Disorders

The 3-piperidinyl pyridine scaffold is validated as a CH24H inhibitor core (IC50 = 8.5 nM for optimized derivative) with in vivo brain penetration (26% 24HC reduction at 30 mg/kg p.o.). Procure the enantiopure (R)-scaffold to elaborate into novel, brain-penetrant CH24H inhibitors for epilepsy, Huntington's disease, and tauopathies [2].

Chiral Building Block for GPCR-Focused Compound Libraries

The (R)-configuration is critical for selective interactions with G protein-coupled receptors (GPCRs). Incorporate the diHCl salt (> 50 mg/mL aqueous solubility) into parallel synthesis workflows to generate diverse chiral piperidine libraries for high-throughput screening against CNS and oncology GPCR targets .

Wnt Pathway Inhibitor Synthesis for Oncology Research

As exemplified in Merck patent WO 2017/064051, pyridyl piperidines serve as Wnt pathway inhibitors. The enantiopure (R)-scaffold ensures consistent stereochemical presentation in SAR studies aimed at developing novel anticancer agents targeting hyperproliferative diseases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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